molecular formula C25H26O5 B1210689 Minimiflorin CAS No. 98621-33-1

Minimiflorin

Cat. No. B1210689
CAS RN: 98621-33-1
M. Wt: 406.5 g/mol
InChI Key: IAKVRAMIQPWTDR-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Minimiflorin is a natural product found in Lonchocarpus minimiflorus, Lonchocarpus parviflorus, and other organisms with data available.

Scientific Research Applications

Flavonoid Properties and Applications

  • Minimiflorin, identified as a flavonoid, has been isolated from seeds of Lonchocarpus orotinus and investigated for its unique chemical properties (Waterman & Mahmoud, 1987).
  • Another study on Lonchocarpus oaxacensis roots found Minimiflorin among other flavanones, highlighting its characteristic presence in the Minimiflori subsection, suggesting potential applications in understanding specific plant properties (Alavez-Solano et al., 2000).
  • Minimiflorin's activity on gastric H+,K+-ATPase was studied, demonstrating its inhibitory effects. This suggests its potential pharmacological applications and helps in understanding its role in traditional medicine for treating gastric issues (Reyes‐Chilpa et al., 2006).

properties

CAS RN

98621-33-1

Product Name

Minimiflorin

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

(8S)-5-hydroxy-8-(2-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H26O5/c1-14(2)9-10-17-23-16(11-12-25(3,4)30-23)22(28)21-19(27)13-20(29-24(17)21)15-7-5-6-8-18(15)26/h5-9,11-12,20,26,28H,10,13H2,1-4H3/t20-/m0/s1

InChI Key

IAKVRAMIQPWTDR-FQEVSTJZSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=CC=CC=C4O)O)C=CC(O2)(C)C)C

SMILES

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC=CC=C4O)O)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC=CC=C4O)O)C=CC(O2)(C)C)C

Other CAS RN

98621-33-1

synonyms

minimiflorin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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